GSK3β Kinase Inhibition: Defined Inactivity Baseline for Counter-Screening and Selectivity Profiling
In a confirmatory dose-response high-throughput screen (PubChem AID 434954) using a luminescence-based cell-free GSK3β kinase assay, N-(2-morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine exhibited an EC₅₀ greater than 300,000 nM (>300 μM), indicating essentially no inhibition of GSK3β catalytic activity [1]. This contrasts sharply with known potent GSK3β inhibitors such as CHIR-99021 (IC₅₀ ≈ 10 nM) and the clinical candidate tideglusib (IC₅₀ ≈ 60 nM), representing a >30,000-fold difference in potency [2]. Within the same screening library, active triaminotriazine chemotypes were identified, confirming that the assay was capable of detecting inhibitors from this structural class [1].
| Evidence Dimension | GSK3β kinase inhibition potency (EC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ > 300,000 nM (>300 μM) |
| Comparator Or Baseline | CHIR-99021: IC₅₀ ≈ 10 nM; Tideglusib: IC₅₀ ≈ 60 nM |
| Quantified Difference | >30,000-fold less potent than CHIR-99021; >5,000-fold less potent than tideglusib |
| Conditions | Cell-free luminescence kinase assay; GSK3β (GST fusion, human); 60 min incubation; PubChem AID 434954 (Broad Institute HTS) |
Why This Matters
This compound's demonstrated inactivity against GSK3β establishes it as a candidate negative control for kinase selectivity panels, enabling researchers to distinguish target-specific effects from off-target triazine scaffold interference in cellular assays.
- [1] PubChem BioAssay AID 434954: Luminescence Cell-Free Homogeneous Dose Retest to Identify Inhibitors of Glycogen Synthase Kinase-3 beta Activity. Broad Institute. Compound CID 1095342: EC₅₀ > 3.00 × 10⁵ nM. Deposited 2010. Accessed via BindingDB BDBM50178993. View Source
- [2] Ring DB, Johnson KW, Henriksen EJ, et al. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003;52(3):588-595. doi:10.2337/diabetes.52.3.588. (CHIR-99021 IC₅₀ data). Domínguez JM, Fuertes A, Orozco L, et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J Biol Chem. 2012;287(2):893-904. View Source
